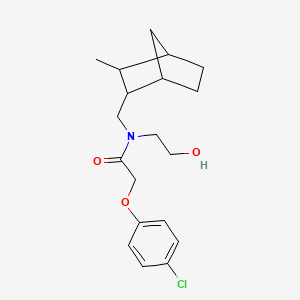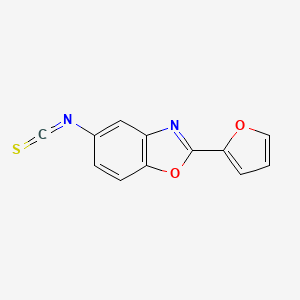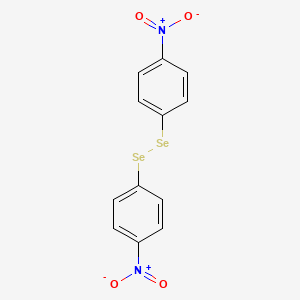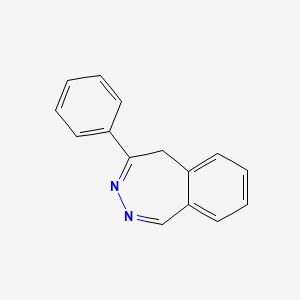
4-Phenyl-5H-2,3-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5H-2,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. This compound is characterized by a benzodiazepine core structure with a phenyl group attached at the 4-position. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, hypnotics, and anticonvulsants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-5H-2,3-benzodiazepine typically involves the acylation of 5H-2,3-benzodiazepines. One common method includes the reaction of this compound with acyl chlorides in solvents like benzene or toluene. The reaction conditions, such as the nature of the acylating reagent, the order of mixing, and the reaction temperature, play a crucial role in determining the pathway and products formed .
Industrial Production Methods: Industrial production methods for benzodiazepines often utilize continuous flow chemistry. This approach allows for the efficient synthesis of benzodiazepines from aminobenzophenones. The process involves a combination of reactions, including acylation and cyclocondensation, to produce the desired benzodiazepine derivatives .
化学反応の分析
Types of Reactions: 4-Phenyl-5H-2,3-benzodiazepine undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reactions can lead to the formation of N-acylaminoisoquinolines and acylated dimers, depending on the reaction conditions .
Common Reagents and Conditions:
Acylation: Acyl chlorides in benzene or toluene.
Oxidation: Common oxidizing agents like potassium permanganate.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products:
Acylation: 2-acylamino-3-phenylisoquinolinium chlorides.
Oxidation: Corresponding oxidized derivatives.
Substitution: Halogenated benzodiazepine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
4-Phenyl-5H-2,3-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, fludiazepam, and nitrazepam. These compounds share a similar core structure but differ in their substituents and pharmacological effects. The unique phenyl group at the 4-position of this compound distinguishes it from other benzodiazepines, contributing to its specific chemical and biological properties .
類似化合物との比較
- Diazepam
- Fludiazepam
- Nitrazepam
- Clonazepam
- Oxazepam
特性
CAS番号 |
38224-93-0 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
4-phenyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-17-15/h1-9,11H,10H2 |
InChIキー |
GUKKKYUNOUWZAT-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C=NN=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


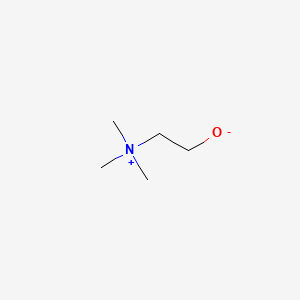
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
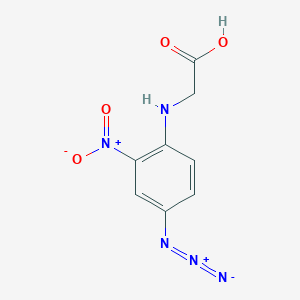
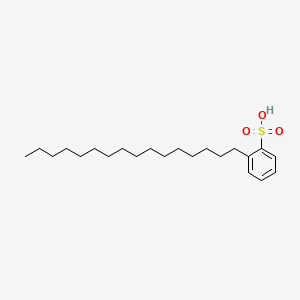
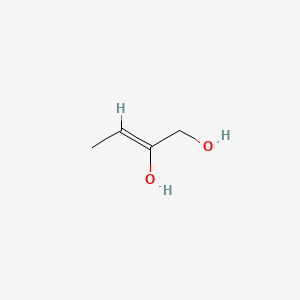
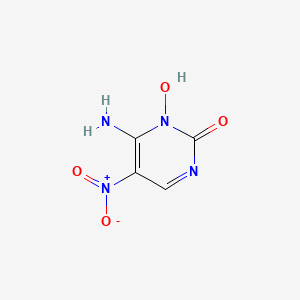

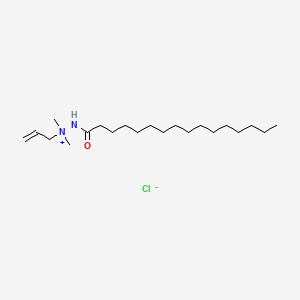

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
